radixin - 144517-21-5

radixin

Catalog Number: EVT-1516826
CAS Number: 144517-21-5
Molecular Formula: C12H16NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Radixin is a member of the Ezrin/Radixin/Moesin (ERM) protein family, which plays a crucial role in linking the actin cytoskeleton to the plasma membrane. This family is essential for maintaining cell shape, facilitating cellular signaling, and regulating membrane dynamics. Radixin specifically is involved in stabilizing membrane protrusions and is critical for various cellular processes, including cell adhesion and migration .

Source and Classification

Radixin is classified as a cytoskeletal protein and is predominantly expressed in epithelial cells, particularly in tissues such as the liver and intestines. It has been identified as a key player in several physiological processes, including the maintenance of apical membrane integrity in epithelial cells and the regulation of cell signaling pathways .

Synthesis Analysis

Methods of Synthesis

Radixin can be synthesized through recombinant DNA technology, which involves cloning the radixin gene into an expression vector followed by transformation into a suitable host organism such as bacteria or yeast. This method allows for the production of large quantities of radixin for research purposes.

Technical Details

The synthesis typically involves:

  • Cloning: The radixin gene is amplified using polymerase chain reaction (PCR) and inserted into an expression vector.
  • Transformation: The vector is introduced into a host cell line, where it can replicate and produce radixin protein.
  • Purification: The expressed protein is harvested and purified using techniques such as affinity chromatography or size-exclusion chromatography to ensure high purity for functional studies .
Molecular Structure Analysis

Structure

Data

The crystal structure of radixin has been resolved at a resolution of 2.8 Å, revealing significant features such as grooves and clefts that suggest potential interaction sites for binding partners like phospholipids and cell-adhesion proteins .

Chemical Reactions Analysis

Reactions

Radixin participates in various biochemical reactions primarily through its ability to bind to phospholipids and interact with other proteins. For example, it can undergo phosphorylation, which regulates its activity and interactions with other cellular components.

Technical Details

Phosphorylation typically occurs on specific serine or threonine residues within radixin. This modification can alter its conformation and affect its binding affinity to the cytoskeleton or membrane components .

Mechanism of Action

Process

Radixin functions by linking the actin cytoskeleton to the plasma membrane. Upon activation, it undergoes conformational changes that expose its binding sites, allowing it to interact with other proteins involved in signaling pathways or structural support.

Data

Studies have shown that radixin's activity can be modulated by signaling molecules such as inositol trisphosphate (IP3), which binds to its FERM domain, leading to unmasking mechanisms that enhance its interaction with membranes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 68 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally around pH 6-7.

Chemical Properties

  • Radixin exhibits stability under physiological conditions but can be sensitive to changes in ionic strength and pH.
  • It shows strong binding affinity for phosphatidylinositol 4,5-bisphosphate (PIP2), which plays a role in its localization at the plasma membrane .
Applications

Scientific Uses

Radixin has several important applications in scientific research:

  • Cell Biology: It is extensively studied for its role in cytoskeletal dynamics and cell signaling.
  • Pathophysiology: Research into radixin's function has implications for understanding diseases such as cancer, where cell adhesion and migration are critical factors.
  • Drug Development: Targeting radixin's interactions may provide therapeutic avenues for diseases characterized by altered cell signaling or cytoskeletal organization .
Introduction to Radixin

Historical Discovery and Nomenclature

Radixin was first isolated in 1989 from rat hepatocyte junctions through biochemical fractionation studies. Tsukita et al. identified it as a barbed end-capping protein localized to the cytoplasmic surface of adherens junctions in multiple cell types. The name "radixin" (from Latin radix, meaning root) reflects its function as a molecular "link" or "root" connecting membrane components to the cytoskeleton. Human radixin (gene symbol RDX) maps to chromosome 11q22.3 and comprises 18 exons encoding multiple splice variants. Pseudogenes (RDXP1, RDXP2) reside on chromosomes 11p and Xp21.3, respectively, indicating historical gene duplication events. The discovery established radixin as the second member of the ERM family after ezrin, with moesin identified shortly thereafter through sequence homology screening [4] [5] [7].

Table 1: Key Milestones in Radixin Research

YearDiscoverySignificance
1989Isolation from rat hepatocyte junctionsFirst identification and biochemical characterization
1991Cloning of human radixin cDNARevealed ~75% sequence identity with ezrin and moesin
1994Identification of actin-binding domainEstablished mechanism for cytoskeletal linkage
2002Rdx-knockout mouse modelDemonstrated essential roles in hearing and liver function
2007Association of mutations with DFNB24 deafnessLinked human disease to radixin dysfunction
2016Full-length structural characterizationSolved monomeric/dimeric conformations via SAXS and crystallography

Structural Classification Within the ERM Protein Family

Radixin shares a conserved tripartite architecture with ezrin and moesin, featuring:

  • N-terminal FERM domain (residues 1-297): Contains three subdomains (F1/F2/F3) adopting ubiquitin-like (F1), four-helix bundle (F2), and phosphotyrosine-binding (F3) folds. This domain recognizes phosphatidylinositol 4,5-bisphosphate (PIP₂) and cytoplasmic tails of adhesion molecules (e.g., ICAM-2, CD44) via a basic cleft between F1 and F3 subdomains. The PIP₂-binding site involves residues K63, K253, R255, and R258 [2] [6] [10].

  • Central α-helical domain (residues 310-470): Forms an elongated coiled-coil structure that mediates intra- and intermolecular associations. This domain masks binding sites in the dormant state and undergoes dramatic extension during activation. Biophysical studies reveal it spans ~240 Å in the active conformation [3] [4].

  • C-terminal ERM association domain (C-ERMAD) (residues 477-583): Contains the F-actin binding site (residues 550-583) and a conserved threonine phosphorylation site (T564) essential for activation. Phosphorylation disrupts intramolecular FERM-C-ERMAD binding, unmasking functional domains [1] [9].

Table 2: Comparative Features of Human ERM Proteins

FeatureRadixinEzrinMoesin
Amino acids583585577
Molecular mass80 kDa69 kDa75 kDa
Gene location11q22.36q25.3Xq11.2
Dominant tissuesLiver, cochleaEpithelia, microvilliLeukocytes, endothelium
Activation siteT564T567T558
Unique functionsMRP2 localization, stereocilia maintenancePKA anchoring, microvilli formationMicrotubule stabilization, leukocyte migration

Radixin exists in dormant monomeric and active dimeric forms. Inactive radixin adopts a closed conformation through FERM-C-ERMAD intramolecular binding. Activation involves PIP₂ binding and T564 phosphorylation, inducing a dramatic conformational shift where the central helical domain extends to form an antiparallel coiled-coil dimer with domain-swapped termini [3].

Evolutionary Conservation Across Species

Radixin demonstrates remarkable evolutionary conservation throughout metazoans, reflecting its fundamental role in cellular organization:

  • Origin: ERM proteins emerged in the last common ancestor of Metazoa, with single ERM homologs identified in choanoflagellates (Salpingoeca rosetta) and filastereans (Capsaspora owczarzaki). Vertebrate radixin, ezrin, and moesin arose through two sequential gene duplications early in vertebrate evolution (~500 MYA) [7].

  • Sequence conservation: Human radixin shares 98% amino acid identity with mouse orthologs and >75% identity across vertebrate radixin proteins. The FERM domain is most conserved (85-90% identity), particularly residues comprising PIP₂-binding and protein-interaction surfaces. The actin-binding domain retains 78% identity from humans to Drosophila [7] [9].

  • Functional specialization: Despite high sequence similarity, vertebrate paralogs exhibit subfunctionalization. Radixin dominates in hepatobiliary epithelia and cochlear stereocilia, where it anchors specific cargos like multidrug resistance protein 2 (MRP2) in bile canaliculi and maintains stereocilia integrity in hair cells. Mice lacking radixin (Rdx-/-) develop conjugated hyperbilirubinemia and profound deafness due to disorganized stereocilia, while vestibular function remains intact through ezrin compensation [4] [5].

Table 3: Evolutionary Conservation of Radixin Domains

DomainConservation (%)Key MotifsFunctional Significance
FERM (F1 subdomain)89%PIP₂-binding (K63,R255,R258)Membrane phospholipid recognition
FERM (F3 subdomain)92%ICAM-2 binding groove (Y235-F272)Adhesion molecule recognition
Central α-domain75%Coiled-coil heptad repeatsDimerization and conformational extension
C-ERMAD78%Actin-binding (K573-K583)F-actin anchoring
C-ERMAD100%T564 phosphorylation siteActivation and unmasking
  • Non-mammalian models: Drosophila Moesin (Dmoesin) represents the singular ERM ortholog and is essential for cortical cytoskeleton integrity during oogenesis and embryogenesis. C. elegans ERM-1 regulates apical membrane morphogenesis in epithelia. These models confirm the ancient origin of ERM-mediated membrane-cytoskeleton coupling [7].

Tissue Distribution and Subcellular Localization

Radixin exhibits highly specific tissue and subcellular distributions that distinguish it from ezrin and moesin:

  • Tissue specificity: Highest expression occurs in hepatocytes, renal proximal tubules, and cochlear hair cells. Unlike ezrin (epithelial-rich) or moesin (leukocyte-predominant), radixin is the exclusive ERM paralog in adult stereocilia and dominates hepatic bile canaliculi. Lower levels appear in neuronal growth cones and endothelial junctions [4] [5] [9].

  • Subcellular targeting: Radixin concentrates at sites of membrane-actin contact, including adherens junctions, microvilli, and cortical cytoskeletal networks. In hepatocytes, it co-localizes with MRP2 at bile canalicular membranes via direct FERM domain interactions. In hair cells, it localizes to the tapered base of stereocilia where actin filaments anchor to the plasma membrane [4] [5].

  • Activation-dependent redistribution: Inactive radixin is cytoplasmic, while membrane recruitment follows T564 phosphorylation and PIP₂ binding. Growth factors (EGF), chemokines, and adhesion signals trigger rapid radixin translocation to cortical sites. This dynamic redistribution enables rapid cytoskeletal remodeling during cell migration and junction formation [6] [9].

Molecular Functions and Mechanisms

Radixin executes diverse cellular functions through regulated interactions:

  • Membrane-actin crosslinking: Activated radixin bridges transmembrane proteins (CD44, ICAM-2, MRP2) to F-actin via simultaneous N-terminal FERM and C-terminal domain binding. This linkage stabilizes membrane protrusions and cellular junctions. The interaction requires unmasking through T564 phosphorylation and exhibits high affinity (Kd ~1.5 μM for ICAM-2) [10].

  • Signal transduction scaffolding: Radixin organizes signaling complexes by recruiting effectors to membranes. Examples include:

  • RhoGDI binding, facilitating Rho GTPase activation
  • Anchoring PKC isoforms that phosphorylate downstream targets
  • GABAA receptor α5 subunit clustering in hippocampal neuronsThese interactions modulate cytoskeletal dynamics, membrane trafficking, and receptor activity [4] [9].

  • Mechanosensation roles: In cochlear hair cells, radixin maintains stereocilia rigidity and gating spring tension for mechanotransduction. Its absence causes stereocilia splaying and hearing loss, confirming structural and regulatory roles in auditory function [5].

Disease Associations

Radixin dysfunction contributes to human pathologies:

  • Neurosensory hearing loss: Recessive mutations in RDX (DFNB24 locus) cause nonsyndromic deafness. Truncating mutations (e.g., R51X, L308fs) disrupt FERM domain function, impairing stereocilia maintenance. Compound heterozygosity (c.129130del/c.7679del) is reported in Chinese families with progressive hearing loss [5] [9].

  • Hepatobiliary disorders: Radixin deficiency impairs MRP2 localization to bile canaliculi, causing conjugated hyperbilirubinemia in mice. While human mutations are rare, reduced radixin expression correlates with cholestatic liver injury [4].

  • Cancer implications: Radixin demonstrates context-dependent roles in tumors:

  • Tumor suppressor: Downregulated in lung adenocarcinomas
  • Oncogenic facilitator: Required for glioblastoma and pancreatic cancer cell invasionThese opposing roles reflect tissue-specific signaling networks [5] [9].

Table 4: Radixin Mutations and Associated Phenotypes

MutationDomain AffectedPhenotypeModel System
R51XFERM (F1)Neurosensory hearing lossHuman (DFNB24)
L308fsFERM (F3)Neurosensory hearing lossHuman (DFNB24)
T564AC-ERMADImpaired activation and neurite outgrowthNeuronal cell culture
KnockoutFull geneDeafness, mild liver injuryRdx-/- mouse
R586QActin-binding siteStereocilia dysfunctionZebrafish model

Research Methods and Tools

Key approaches for studying radixin include:

  • Structural analysis:
  • Crystallography of FERM domain complexes (e.g., with ICAM-2 peptide)
  • Small-angle X-ray scattering (SAXS) for full-length dimer modeling
  • Molecular dynamics simulations of activation mechanisms [3] [10]

  • Functional assays:

  • Co-immunoprecipitation of radixin interactomes
  • Phosphospecific antibodies (pT564) to detect activation
  • RNAi knockdown (e.g., 60-80% suppression in pancreatic cancer cells) [5] [9]

  • Animal models:

  • Rdx-/- mice: Viable but deaf with hepatic MRP2 mislocalization
  • Zebrafish morphants: Stereocilia defects and balance abnormalities
  • Drosophila Dmoesin mutants: Embryonic lethality with cortical instability [4] [7]

Properties

CAS Number

144517-21-5

Product Name

radixin

Molecular Formula

C12H16NO

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